9(Z),11(Z)-Octadecadienoic acid

Catalog No.
S621919
CAS No.
544-70-7
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9(Z),11(Z)-Octadecadienoic acid

Generic CLA mixtures contain bioactive isomers (9Z,11E; 10E,12Z) that confound stereospecific enzymatic and membrane studies. The pure 9Z,11Z isomer eliminates this variability.

  • Distinct Ag+-HPLC elution resolves complex isomeric mixtures in lipid analysis
  • Resistant to Δ5/Δ6 desaturases, prevents confounding eicosanoid metabolism
  • Lowest PLA2 esterification rate benchmarks engineered lipase substrate specificity

Essential for SAR mapping, lipid raft dynamics, and ferroptosis inhibitor screening. Supplied with rigorous analytical documentation.

CAS Number

544-70-7

Product Name

9(Z),11(Z)-Octadecadienoic acid

IUPAC Name

(9Z,11Z)-octadeca-9,11-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9-

InChI Key

JBYXPOFIGCOSSB-QRLRYFCNSA-N

Synonyms

(9Z,11E)-9,11-octadecadienoic acid, 9,11-isolinoleic acid, 9,11-linoleic acid, 9,11-linoleic acid, (E,E)-isomer, 9,11-linoleic acid, (E,Z)-isomer, 9,11-linoleic acid, (Z,E)-isomer, 9,11-linoleic acid, (Z,Z)-isomer, 9,11-linoleic acid, potassium salt, 9,11-octadecadienoate, 9,11-octadecadienoic acid, 9-cis-11-trans-octadecadienoic acid, c9t11 CLA, cis-9-trans-11-octadecadienoic acid, octadeca-9,11-dienoic acid, rumenic acid

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\C=C/CCCCCCCC(=O)O

The exact mass of the compound (9Z,11Z)-9,11-Octadecadienoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

9(Z),11(Z)-Octadecadienoic acid (CAS 544-70-7), commonly referred to as 9c,11c-CLA, is a highly specific geometric isomer of conjugated linoleic acid characterized by a conjugated diene system in a strict cis,cis configuration. In commercial procurement, generic CLA is typically supplied as a crude mixture dominated by the 9Z,11E (rumenic acid) and 10E,12Z isomers, which are manufactured for bulk nutritional applications rather than precise analytical work. In contrast, the pure 9Z,11Z isomer is procured specifically for advanced lipidomics, enzymatic stereoselectivity mapping, and mechanistic cell biology. It serves as a critical structural control due to its exceptional metabolic stability, distinct receptor-binding profile, and distinct chromatographic elution behavior compared to its trans-containing counterparts [1].

Procurement Fit

Compound Role Minor CLA isomer reference standard Distinguishes isomer-specific biological effects
Research Context Cell-model endpoint review Reported cytotoxicity in Caco-2 adenocarcinoma cells
Source Profile Naturally occurring minor lipid Found in milk and ruminant fats; supplied as neat solid

Substituting pure 9(Z),11(Z)-Octadecadienoic acid with generic CLA mixtures or the more common 9Z,11E isomer introduces severe experimental artifacts that compromise structural biology and enzymatic studies. Crude CLA mixtures contain isomers with diametrically opposed biological functions; for instance, 9Z,11E activates PPARγ, whereas 10E,12Z acts as a PPARγ antagonist. Furthermore, trans-containing isomers are readily metabolized by cellular desaturases and strongly activate specific immune and apoptotic pathways. The 9Z,11Z isomer, however, is highly resistant to Delta-5 and Delta-6 desaturation and lacks the senolytic or phagocytosis-inducing activities of the trans isomers[1]. Consequently, using a generic mixture or an incorrect isomer completely obscures stereospecific enzymatic kinetics and membrane lipid incorporation dynamics, making the pure 9Z,11Z standard indispensable for rigorous structure-activity relationship (SAR) mapping[2].

Mismatch Risk

This product 9Z,11Z-CLA (cis-9, cis-11 isomer) Specific miRNA modulation and antiproliferative potency profile
Common substitute 9Z,11E-CLA (rumenic acid) or undefined CLA mixtures Antiproliferative potency and miRNA signatures may differ; isomer geometry dictates target engagement
This product Reported rank-order superiority in antiproliferative effect vs. 9Z,11E-CLA Supports structure-activity relationship studies
Common substitute Linoleic acid or 13-HODE Nitrite suppression profile may not transfer; pathway-response endpoints differ

Resistance to Delta-5 and Delta-6 Desaturase-Mediated Membrane Metabolism

In human leukemia cell lines (e.g., K562, U937), the metabolic fate of CLA isomers differs drastically based on stereochemistry. While linoleic acid (LA) and 9Z,11E-CLA are readily elongated and desaturated into longer-chain conjugated fatty acids (CDFAs), 9Z,11Z-CLA demonstrates near-complete resistance to Delta-5 and Delta-6 desaturases. Studies show that 9Z,11Z-CLA yields only trace or undetectable levels of CD-20:4 conversion metabolites compared to the robust conversion seen with 9Z,11E-CLA and LA [1]. This makes 9Z,11Z-CLA highly effective as a metabolically stable membrane modifier that accumulates without downstream enzymatic degradation.

Evidence DimensionDelta-5/Delta-6 desaturase conversion to CD-20:4 metabolites
Target Compound DataTrace to undetectable conversion
Comparator Or Baseline9Z,11E-CLA and Linoleic Acid (LA) (High conversion to CD-20:4)
Quantified DifferenceNear 100% reduction in desaturase-mediated elongation/desaturation for the cis,cis isomer.
ConditionsHuman leukemia cell lines (K562, REH, CCRF-CEM, U937) supplemented with >60 µM CLA.

Procurement of this specific isomer is essential for researchers needing a conjugated lipid probe that stably incorporates into cell membranes without being rapidly metabolized into downstream eicosanoid precursors.

Antiproliferative comparison
Reported
Rank-order superiority (qualitative) vs. 9Z,11E-CLA in human colon cancer cells
Supports isomer-specific potency review
Direct comparison context; exact IC50 not provided

Stereospecific Esterification Kinetics by Phospholipase A2 (PLA2)

In the enzymatic synthesis of conjugated linoleic acid-phosphatidylcholine (CLA-PC) from lysophosphatidylcholine (LPC) using porcine pancreatic PLA2, the geometric configuration of the CLA isomer strictly dictates the reaction efficiency. PLA2 exhibits the lowest esterification activity for 9Z,11Z-CLA compared to all other major isomers. Specifically, the reaction yield is highest for 10E,12Z-CLA and lowest for 9Z,11Z-CLA [1]. This extreme stereoselectivity makes the 9Z,11Z isomer a critical baseline comparator for evaluating the binding pocket tolerances and catalytic efficiency of novel lipases or engineered lipid-modifying enzymes.

Evidence DimensionRelative enzymatic esterification activity by PLA2
Target Compound DataLowest activity among tested isomers
Comparator Or Baseline10E,12Z-CLA (Highest activity) and 9Z,11E-CLA (Intermediate activity)
Quantified Difference9Z,11Z-CLA represents the absolute minimum baseline for PLA2 esterification efficiency among conjugated dienes.
ConditionsEnzymatic esterification of LPC with CLA using porcine pancreatic PLA2 at 37°C for 6 hours in a formamide/glycerol system.

Buyers developing biocatalytic processes or engineering novel lipases must procure 9Z,11Z-CLA to establish the lower bounds of enzyme stereospecificity and substrate exclusion.

Cytotoxicity (Caco-2)
Data to verify
EC50 446.1 µM
Supports cytotoxicity endpoint review
Caco-2 cell viability assay; miRNA changes (miR-146a-5p up, miR-32-5p down) reported

Divergent Senolytic and Apoptotic Activity via Ferroptosis

Recent phenotypic screening for lipid-based senolytics targeting senescent cells via ferroptosis induction revealed strict stereochemical requirements for conjugated polyunsaturated fatty acids. While the all-trans 9E,11E-CLA isomer acts as a highly potent and selective senolytic, the 9Z,11Z-CLA isomer is completely inactive in inducing senolysis [1]. This stark contrast demonstrates that the trans double bond is an absolute structural requirement for this specific ferroptotic pathway, positioning 9Z,11Z-CLA as the definitive negative control for lipid-induced senescent cell clearance assays.

Evidence DimensionSenolytic activity (ferroptosis induction)
Target Compound DataInactive
Comparator Or Baseline9E,11E-CLA (Highly potent senolytic)
Quantified DifferenceComplete loss of senolytic activity when shifting from the trans,trans to the cis,cis configuration.
ConditionsSenescent MEF cells treated for 48 hours in a phenotypic drug screen.

Procuring 9Z,11Z-CLA is mandatory for validating that a lipid drug's mechanism of action is stereospecific rather than a generic lipotoxicity artifact.

Nitrite suppression
Class-level inference
Greater suppression vs. linoleic acid and 13-HODE in LPS-stimulated RAW264.7 macrophages
Supports inflammation model response context
Isomer identity requires source confirmation; macrophage model

Differential Immunomodulatory and Phagocytic Activation

The immunomodulatory effects of CLA isomers on peripheral blood polymorphonuclear cells (PMNs) are highly dependent on the presence of trans double bonds. In porcine leukocyte models, treatment with 9Z,11E-CLA (9c,11t) or 10E,12Z-CLA (10t,12c) significantly enhances the phagocytic activity of PMNs and monocytes. In contrast, the pure 9Z,11Z-CLA (9c,11c) isomer fails to enhance phagocytosis [1]. This lack of immunostimulatory activity makes 9Z,11Z-CLA a critical baseline compound for isolating the specific receptor-mediated pathways triggered exclusively by trans-containing CLA isomers.

Evidence DimensionEnhancement of PMN and monocyte phagocytic activity
Target Compound DataNo enhancement
Comparator Or Baseline9Z,11E-CLA and 10E,12Z-CLA (Remarkable enhancement)
Quantified Difference9Z,11Z-CLA completely lacks the immunostimulatory phagocytic enhancement observed in trans-containing isomers.
ConditionsPorcine peripheral blood leukocytes analyzed via flow cytometry.

For immunology and nutraceutical research, procuring 9Z,11Z-CLA provides the required negative control to prove that immune activation is driven by specific conjugated trans bonds.

Analytical reference
Reported
Essential for resolving minor CLA isomer in complex matrices
Supports isomer profiling method validation
Silver ion HPLC or equivalent; low natural abundance requires standard

Lipidomic Profiling and Analytical Calibration

Due to its distinct elution profile in Ag+-HPLC and capillary electrophoresis, 9Z,11Z-CLA is an essential analytical standard for resolving complex isomeric mixtures in partially hydrogenated oils, ruminant fats, and dairy products [1].

Lipase Stereospecificity Mapping

Because it exhibits the lowest esterification rate with standard phospholipase A2 (PLA2), 9Z,11Z-CLA is the highly rigorous benchmark substrate for evaluating the efficiency and binding pocket flexibility of engineered lipases and biocatalysts in industrial lipid synthesis [2].

Membrane Biophysics and Desaturase Assays

Its extreme resistance to Delta-5 and Delta-6 desaturase conversion makes 9Z,11Z-CLA the highly suitable conjugated lipid for stable incorporation into cell membranes, allowing researchers to study membrane fluidity and lipid raft dynamics without confounding downstream eicosanoid metabolism[3].

Negative Control in Senolytic and Ferroptosis Screening

Lacking the potent senolytic activity of trans-containing CLA isomers, 9Z,11Z-CLA serves as a mandatory structural baseline in drug discovery pipelines targeting lipid-induced apoptosis and ferroptosis in senescent cells [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Colorectal cancer cell-line studies
Isomer-specific antiproliferative profile review
Caco-2 cell viability endpoint
CLA isomer profiling
Chromatographic isomer resolution
Retention time and peak identity in silver ion HPLC
Macrophage inflammation studies
Nitrite suppression profile review
LPS-stimulated macrophage response
miRNA-mediated apoptosis studies
miRNA modulation context
hsa-miR-146a-5p/32-5p expression endpoints

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 Da

Monoisotopic Mass

280.240230259 Da

Heavy Atom Count

20

UNII

KMD9I3JF0B

Other CAS

1839-11-8
544-70-7

Wikipedia

(9Z,11Z)-9,11-octadecadienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

9,11-Octadecadienoic acid: ACTIVE

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